molecular formula C14H25N3O3 B319585 Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate

Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate

Cat. No.: B319585
M. Wt: 283.37 g/mol
InChI Key: RJPCAKUHEXGHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate is a chemical compound with the molecular formula C14H25N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Piperazine reacts with ethyl chloroformate to form ethyl piperazine-1-carboxylate.

    Step 2: Ethyl piperazine-1-carboxylate is then reacted with cyclohexyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-piperazinecarboxylate
  • 1-Ethoxycarbonylpiperazine
  • Piperazine-1-carboxylic acid ethyl ester

Uniqueness

Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate is unique due to the presence of the cyclohexylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and effects.

Properties

Molecular Formula

C14H25N3O3

Molecular Weight

283.37 g/mol

IUPAC Name

ethyl 4-(cyclohexylcarbamoyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H25N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h12H,2-11H2,1H3,(H,15,18)

InChI Key

RJPCAKUHEXGHNP-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2CCCCC2

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2CCCCC2

Origin of Product

United States

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